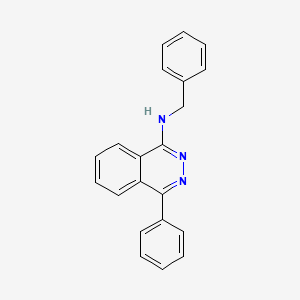

N-benzyl-4-phenylphthalazin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-phenylphthalazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3/c1-3-9-16(10-4-1)15-22-21-19-14-8-7-13-18(19)20(23-24-21)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNGRBUUWBFTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of N-benzyl-4-phenylphthalazin-1-amine

The synthesis of this compound and related compounds relies on established and innovative methodologies in heterocyclic chemistry. These strategies often involve the sequential construction of the phthalazine (B143731) ring system followed by the introduction of the desired substituents.

Precursor Synthesis and Intermediate Derivatization

The journey towards this compound begins with the synthesis of key precursors. A common approach involves the cyclization of ortho-disubstituted benzene (B151609) derivatives. For instance, 1,2-diacylbenzenes or their corresponding aldehyde analogues can condense with hydrazine (B178648) and its derivatives to form the foundational 1,4-disubstituted phthalazine structure. sciforum.net

A frequently employed precursor is 1-chlorophthalazine (B19308), which serves as a versatile intermediate for introducing various functionalities. nih.govontosight.ai This intermediate can be synthesized through methods like the direct chlorination of phthalazine or by the cyclization of specific precursors. ontosight.ai Another critical intermediate is 1-chlorophthalazine hydrochloride, which has been noted for its utility in subsequent reactions. biosynth.com

The synthesis of phthalazinone derivatives, which can be converted to the target amine, often starts from materials like phthalic anhydride, phthalides, or phthalimides reacting with hydrazine derivatives. longdom.org For example, 4-benzyl-2H-phthalazin-1-one can be prepared and subsequently used to create more complex structures. nih.gov This phthalazinone can be further modified, for instance, by reacting it with ethyl chloroacetate (B1199739) to form ethyl (4-benzyl-1-oxo-phthalazin-2(1H)-yl)acetate, a key building block for further derivatization. nih.govresearchgate.net

The Gabriel synthesis, a well-known method for preparing primary amines, utilizes phthalimide (B116566) as a key reagent. youtube.com The synthesis of phthalimide itself, a precursor to the Gabriel synthesis, involves the reaction of a diacid compound with ammonia (B1221849) in a double addition-elimination reaction. youtube.com

| Precursor/Intermediate | Synthetic Utility |

| 1,2-Diacylbenzenes | Condensation with hydrazine to form 1,4-disubstituted phthalazines. sciforum.net |

| 1-Chlorophthalazine | Versatile intermediate for introducing various functional groups. nih.govontosight.ai |

| Phthalic Anhydride | Starting material for the synthesis of phthalazinone derivatives. longdom.org |

| 4-Benzyl-2H-phthalazin-1-one | Precursor for the synthesis of more complex phthalazine derivatives. nih.gov |

| Phthalimide | Key reagent in the Gabriel synthesis for preparing primary amines. youtube.com |

Amination Reactions in Phthalazine Synthesis

Amination reactions are pivotal in the synthesis of this compound. A primary method involves the nucleophilic substitution of a leaving group, typically a halogen, at the 1-position of the phthalazine ring. 1-Chlorophthalazine is a common substrate for this transformation. nih.gov The reaction of 1-chlorophthalazine with benzylamine (B48309) would directly yield N-benzylphthalazin-1-amine.

In a broader context, the reaction of 1-chlorophthalazines with various amines, such as piperidine (B6355638) or arylamines, in a suitable solvent like refluxing acetone, has been shown to produce 1-amino-substituted phthalazines in moderate to good yields. sciforum.net This highlights the general applicability of this amination strategy.

Furthermore, visible light-induced photocatalysis has emerged as a modern technique for amination. A cascade reaction involving a radical hydroamination followed by a Smiles rearrangement has been developed to synthesize diverse phthalazine derivatives, demonstrating a novel approach to C-N bond formation. nih.govscispace.com

Palladium-Catalyzed Coupling Reactions in Phthalazine Scaffold Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon-carbon and carbon-nitrogen bonds necessary for the phthalazine scaffold and its subsequent functionalization. These reactions offer a high degree of control and functional group tolerance. researchgate.net

One significant application is in the synthesis of phthalazinones, which are precursors to phthalazin-1-amines. Palladium-catalyzed carbonylation reactions are particularly noteworthy. For instance, the coupling of 2-bromobenzaldehydes with hydrazines in the presence of a palladium catalyst and a carbon monoxide source provides an efficient route to substituted phthalazinones. nih.gov Similarly, a one-pot synthesis of phthalazinones from 2-halomethyl benzoates, paraformaldehyde (as a carbon source), and aryl hydrazines has been achieved using palladium catalysis. acs.org The synthesis of 3-(indolyl)prop-1-ynyl substituted phthalazines has also been accomplished via palladium-catalyzed cross-coupling of halogenated phthalazines with N-propargylindoles. longdom.org

Novel Synthetic Routes and Eco-Friendly Approaches for Phthalazine Derivatives

Recent research has focused on developing more efficient and environmentally benign methods for synthesizing phthalazine derivatives. Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields in the preparation of these compounds. researchgate.net

Visible-light photoredox catalysis represents another green approach, enabling reactions under mild conditions. nih.govscispace.com The use of a ruthenium-based photocatalyst, for example, facilitates a cascade reaction to form highly diversified benzhydrylphthalazine structures. nih.gov This method avoids harsh reagents and conditions often associated with traditional synthetic routes. scispace.com

Solvent-free reactions and the use of recyclable solid acid catalysts, such as silica (B1680970) sulfuric acid, are also being explored to create greener synthetic protocols for phthalazine-related structures like 2H-indazolo[2,1-b]phthalazine-triones. longdom.org

Derivatization Strategies for Structural Modification of this compound Analogues

The modification of the this compound scaffold is crucial for exploring its structure-activity relationships for various applications. These strategies often focus on introducing a wide range of functional groups at different positions of the phthalazine core and its substituents.

Introduction of Diverse Functional Groups

A common strategy for derivatization involves starting with a functionalized phthalazinone precursor, such as 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide. This hydrazide can be converted to an azide, which then readily reacts with various amines to form a diverse library of amide derivatives. nih.gov This approach allows for the introduction of different alkyl, aryl, or heterocyclic moieties. nih.gov

Another approach involves modifying the N-2 position of the phthalazin-1-one ring. For example, N-substituted-4-phenylphthalazin-1-ones have been synthesized by linking various anilines to the N-2 position via an acetyl linker. nih.gov Similarly, propanoic acid derivatives of 4-benzylphthalazin-1(2H)-one can be coupled with a range of amines using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to produce a series of N-alkyl-propanamides. nih.gov

The introduction of functional groups can also be achieved by modifying a pre-existing substituent. For instance, a hydroxyl group on a phenyl ring attached to the phthalazine core can be used as a handle for further reactions.

| Starting Material | Reagent/Condition | Functional Group Introduced |

| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide | NaNO₂/HCl, then various amines | Diverse amides nih.govnih.gov |

| 4-Phenylphthalazin-1-one | Chloroacetyl chloride, then various anilines | N-substituted anilines via acetyl linker nih.gov |

| 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoic acid | DCC, various amines | N-alkyl-propanamides nih.gov |

Synthesis of N-Substituted Phthalazin-1-amine Scaffolds

The synthesis of the N-substituted-4-phenylphthalazin-1-amine scaffold is a multi-step process that begins with commercially available or readily prepared precursors. A common route involves the initial formation of a phthalazinone core, which is subsequently chlorinated and then subjected to nucleophilic substitution to introduce the desired amine moiety.

One established pathway starts with 2-(4-phenylbenzoyl)benzoic acid. This starting material is reacted with hydrazine hydrate (B1144303) (NH₂NH₂) in a cyclocondensation reaction to form 4-phenylphthalazin-1(2H)-one. This key intermediate serves as the foundational structure for subsequent modifications.

The next critical step is the conversion of the phthalazinone to a more reactive intermediate. This is achieved through a chlorination reaction, typically using phosphoryl chloride (POCl₃), which transforms the 4-phenylphthalazin-1(2H)-one into 1-chloro-4-phenylphthalazine (B158345). The introduction of the chlorine atom at the 1-position creates an excellent leaving group, setting the stage for the introduction of the N-substituted amine side chain.

The final step in the sequence is a nucleophilic aromatic substitution reaction. The 1-chloro-4-phenylphthalazine intermediate is treated with a primary amine, in this case, benzylamine (phenylmethanamine). The lone pair of electrons on the nitrogen atom of benzylamine attacks the electron-deficient carbon at the 1-position of the phthalazine ring, displacing the chloride ion. This reaction is typically carried out in a suitable solvent and may be heated to ensure completion, yielding the final product, this compound. nih.gov This general strategy allows for the creation of a diverse library of N-substituted phthalazin-1-amine derivatives by simply varying the amine used in the final step. nih.govnih.gov

Characterization Techniques for Confirming Molecular Architecture

The confirmation of a synthesized molecule's structure is an indispensable part of the chemical research process. A combination of spectroscopic and analytical techniques is employed to verify the identity, purity, and detailed three-dimensional arrangement of the target compound.

Spectroscopic Analysis (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental to the elucidation of molecular structures. For a compound like this compound, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of information. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations (stretching, bending) of specific bonds. For this compound, the IR spectrum would be expected to show distinct absorption bands indicating key structural features.

| Functional Group | **Expected Characteristic Absorption (cm⁻¹) ** |

| N-H (amine) | A peak in the range of 3300-3500 cm⁻¹ would confirm the presence of the secondary amine. |

| C=N (imine within phthalazine ring) | Absorption around 1620-1650 cm⁻¹ is characteristic of the C=N bond in the heterocyclic ring. |

| C=C (aromatic) | Multiple sharp peaks in the 1450-1600 cm⁻¹ region indicate the presence of the aromatic phenyl and phthalazine rings. |

| C-H (aromatic) | Stretching vibrations typically appear as a group of peaks above 3000 cm⁻¹. |

| C-H (aliphatic) | Stretching of the methylene (B1212753) (-CH₂-) bridge protons would be observed just below 3000 cm⁻¹. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques that provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique identifies the different chemical environments of hydrogen atoms (protons). The spectrum for this compound would show distinct signals for the protons on the phenyl ring, the benzyl (B1604629) group's phenyl ring, the benzylic methylene (-CH₂) protons, and the N-H proton. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (number of protons) of each signal are used to assign protons to their specific locations in the structure. mdpi.com

Mass Spectrometry (MS): MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy by measuring the molecular mass to several decimal places. For this compound (C₂₁H₁₇N₃), the expected molecular ion peak [M]⁺ would correspond to its calculated molecular weight.

Crystallographic Data Applications in Structure Elucidation

While spectroscopic methods provide crucial connectivity and functional group information, single-crystal X-ray crystallography offers the most definitive and unambiguous evidence of a molecule's three-dimensional structure. researchgate.net This technique involves irradiating a well-formed single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a precise three-dimensional map of the electron density within the crystal.

This electron density map allows for the exact determination of:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between adjacent bonds.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

For a molecule like this compound, crystallographic data would confirm the planarity of the phthalazine and phenyl rings and reveal the specific spatial orientation of the benzyl group relative to the phthalazine core. researchgate.net This information is invaluable for understanding the molecule's shape and how it might interact with other molecules, which is a foundational aspect of rational drug design and materials science. Although a specific crystal structure for the title compound is not publicly detailed here, the technique remains the gold standard for absolute structure elucidation in chemistry. researchgate.net

Advanced Computational and Theoretical Investigations

Molecular Modeling and Docking Studies for Target Identification

Molecular modeling and docking studies are pivotal in identifying and understanding the interactions between N-benzyl-4-phenylphthalazin-1-amine derivatives and their biological targets. These computational techniques have been instrumental in the rational design of potent inhibitors for various enzymes and receptors.

Ligand-Protein Interaction Profiling

Molecular docking simulations have been successfully employed to elucidate the binding modes of N-substituted-4-phenylphthalazin-1-amine derivatives within the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov These studies have revealed crucial interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity of these compounds. For instance, research has shown a high correlation between the data obtained from biological testing and molecular modeling studies, validating the predicted binding modes. nih.gov The insights gained from this profiling have guided the modification of the phthalazine (B143731) scaffold to enhance its inhibitory potency against VEGFR-2. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This process can be either structure-based or ligand-based. In the context of phthalazine derivatives, structure-based virtual screening has been utilized, where the three-dimensional structure of the target protein is used to dock a library of compounds. nih.gov This approach, often followed by pharmacophore-based screening, helps in identifying novel scaffolds and potential lead compounds. nih.gov For example, a pharmacophore model can be generated from the active site of a target, and then used to screen compound libraries for molecules with matching chemical features. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and geometry of this compound and its analogs. nih.gov

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become an indispensable tool in medicinal chemistry for predicting the electronic structure and reactivity of molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions. nih.gov This allows for the prediction of reactive sites within a molecule, which is crucial for understanding its mechanism of action and for designing more effective drug candidates. nih.gov For instance, DFT calculations have been used to study the electronic properties of various heterocyclic compounds, providing insights that aid in the development of new therapeutic agents. dntb.gov.uaresearchgate.net

Conformational Analysis and Molecular Geometry Optimization

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. DFT methods are employed to perform conformational analysis and optimize the molecular geometry of compounds like this compound. researchgate.net These calculations help to identify the most stable conformations of the molecule, which are likely the ones that interact with biological targets. researchgate.net The optimized geometric parameters obtained from DFT calculations provide a solid foundation for further computational studies, such as molecular docking. orientjchem.org

Mulliken Charge Distribution and Electrostatic Potential Mapping

Mulliken population analysis, a method used in computational chemistry, is applied to determine the partial atomic charges in a molecule, offering insights into the charge distribution across the molecular structure. researchgate.net This information is vital for understanding intermolecular interactions, particularly those involving electrostatic forces. The molecular electrostatic potential (MEP) map is another valuable tool that visualizes the electrostatic potential on the surface of a molecule. researchgate.net The MEP map helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how a molecule will interact with other molecules, including biological macromolecules. orientjchem.orgresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) for this compound and its analogs has been a critical area of research, primarily focused on their potential as anticancer agents through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). These studies have systematically investigated how structural modifications to the phthalazine core, the N-benzyl group, and the 4-phenyl ring influence biological activity.

The fundamental pharmacophore of N-substituted-4-phenylphthalazin-1-amine derivatives for VEGFR-2 inhibition consists of several key features. The phthalazine ring system serves as a crucial scaffold. The nitrogen atom at position 1 (N-1) of the phthalazine ring, bearing a substituent like the benzyl (B1604629) group, and the phenyl ring at position 4 are pivotal for interaction with the receptor's active site.

Molecular docking studies have revealed that the 4-phenylphthalazin-1-amine (B8693395) scaffold effectively occupies the ATP-binding pocket of the VEGFR-2 kinase domain. The key interactions typically involve:

Hydrogen Bonding: The amine group at position 1 can act as a hydrogen bond donor, while the nitrogen atoms of the phthalazine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring at position 4 and the benzyl group at the N-1 position engage in hydrophobic interactions with non-polar residues in the active site.

Systematic modifications of the this compound structure have provided significant insights into the effects of substituents on biological activity, particularly VEGFR-2 inhibition.

Substituents on the N-benzyl group: The nature and position of substituents on the benzyl ring attached to the N-1 amine have a profound impact on potency. For example, introducing a urea (B33335) or thiourea (B124793) moiety to the benzylamine (B48309) portion can lead to a significant increase in inhibitory activity against VEGFR-2. This is exemplified by a series of compounds where the introduction of a terminal phenylurea or phenylthiourea (B91264) group on the N-benzyl substituent resulted in highly potent derivatives. nih.gov

One of the most active compounds in a studied series, compound 7a , which features a 4-chlorophenylurea (B1664162) moiety attached to the benzyl group, exhibited an IC₅₀ value of 0.14 µM against VEGFR-2. nih.gov This highlights the importance of this specific substitution pattern for enhanced activity. The presence of electron-withdrawing groups, such as chlorine, on the terminal phenyl ring of the urea moiety was found to be favorable.

Substituents on the 4-phenyl ring: Modifications to the phenyl ring at position 4 of the phthalazine core also influence activity. While the unsubstituted phenyl group is a common feature in active compounds, introducing small alkyl groups has been explored. For instance, N-benzyl-4-(4-methylphenyl)phthalazin-1-amine has been investigated for its potential pharmacological activities. ontosight.ai

The following table summarizes the VEGFR-2 inhibitory activity of selected N-substituted-4-phenylphthalazin-1-amine derivatives, illustrating the impact of different substituents on the N-benzyl moiety. nih.gov

| Compound | N-substituent | IC₅₀ (µM) against VEGFR-2 |

| 7a | 4-(4-Chlorophenylureido)benzyl | 0.14 ± 0.02 |

| 7b | 4-(4-Fluorophenylureido)benzyl | 0.18 ± 0.02 |

| 8c | 4-(4-Chlorophenylthioureido)benzyl | 0.21 ± 0.03 |

| 8b | 4-(4-Fluorophenylthioureido)benzyl | 0.24 ± 0.02 |

| 8a | 4-(Phenylthioureido)benzyl | 0.35 ± 0.04 |

| Sorafenib | (Reference drug) | 0.10 ± 0.02 |

| Vatalanib | (Reference drug) | - |

Similarly, research on related N-substituted-4-phenylphthalazin-1-ones has shown that substituents on an aniline (B41778) ring linked to the phthalazinone nitrogen significantly affect anti-proliferative activity. nih.gov For example, a compound with a 4-chloro-3-(trifluoromethyl)phenyl group showed high potency against the HepG2 cancer cell line. nih.gov This underscores the general principle that the electronic properties and steric bulk of substituents are critical determinants of the biological activity of the phthalazine scaffold.

In Silico Prediction of Molecular Properties for Drug Design

The in silico prediction of molecular properties plays a crucial role in the rational design of drugs based on the this compound scaffold. These computational methods allow for the evaluation of potential drug candidates before their actual synthesis, saving time and resources. The focus of these methodologies is to predict the physicochemical and pharmacokinetic properties that are essential for a molecule to be a successful drug, without necessarily constituting a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Methodologies commonly employed include:

Density Functional Theory (DFT): DFT calculations are used to predict a wide range of molecular properties. biointerfaceresearch.com For instance, DFT can be used to determine the optimized molecular geometry, electronic structure, and reactivity descriptors such as chemical hardness, electrophilicity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). biointerfaceresearch.com These parameters provide insights into the molecule's stability, reactivity, and potential for intermolecular interactions, which are fundamental to its biological activity.

Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed for this compound in the provided context, QSAR is a standard method used in drug design. It involves building statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Molecular Docking: As mentioned in the SAR section, molecular docking is a pivotal in silico technique. nih.govscirp.org It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking programs estimate the binding affinity, which can be used to rank potential drug candidates. This method is instrumental in understanding the key interactions between this compound derivatives and their biological targets, such as VEGFR-2, and in guiding the design of new analogs with improved binding. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view from molecular docking. scirp.org By simulating the movements of atoms over time, MD can be used to assess the stability of the predicted binding pose and to calculate binding free energies with greater accuracy using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA). scirp.org

These computational approaches are integral to modern drug discovery and have been applied to scaffolds similar to phthalazines to design novel inhibitors for various protein kinases. scirp.org

Mechanistic Insights into Biological Activity

Investigation of Molecular Targets and Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition Mechanisms

A significant area of research has focused on the development of N-substituted-4-phenylphthalazin-1-amine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels, a process crucial for tumor growth and metastasis. google.comnih.gov

A study detailing the design, synthesis, and evaluation of a series of twelve new N-substituted-4-phenylphthalazin-1-amine derivatives demonstrated their potential as anticancer agents by targeting VEGFR-2. The inhibitory activities of these compounds were assessed, revealing a wide range of potencies. nih.gov One of the most potent derivatives identified was compound 7a , which exhibited a half-maximal inhibitory concentration (IC50) value of 0.14 ± 0.02 µM against VEGFR-2. This potency is noteworthy as it is comparable to that of the well-known multi-kinase inhibitor sorafenib, which has an IC50 of 0.10 ± 0.02 µM. nih.gov Other derivatives, such as 7b , 8c , 8b , and 8a , also showed significant VEGFR-2 inhibitory activity with IC50 values of 0.18 ± 0.02, 0.21 ± 0.03, 0.24 ± 0.02, and 0.35 ± 0.04 µM, respectively. nih.gov

Molecular docking studies have provided insights into the binding mode of these phthalazine (B143731) derivatives within the ATP-binding site of the VEGFR-2 kinase domain. These computational analyses have been crucial in understanding the structure-activity relationships and have shown a high correlation with the experimental biological data. nih.gov The core phthalazine structure serves as a key pharmacophore that anchors the molecule within the active site, while various substitutions on the amine and phenyl rings modulate the binding affinity and selectivity.

Table 1: VEGFR-2 Inhibitory Activity of N-substituted-4-phenylphthalazin-1-amine Derivatives

| Compound | VEGFR-2 IC50 (µM) |

|---|---|

| 7a | 0.14 ± 0.02 |

| 7b | 0.18 ± 0.02 |

| 8c | 0.21 ± 0.03 |

| 8b | 0.24 ± 0.02 |

| 8a | 0.35 ± 0.04 |

| Sorafenib (Reference) | 0.10 ± 0.02 |

Data from a study on N-substituted-4-phenylphthalazin-1-amine derivatives. nih.gov

Poly(ADP-ribose) Polymerase (PARP-1) Inhibitory Mechanisms

While direct studies on N-benzyl-4-phenylphthalazin-1-amine as a PARP-1 inhibitor are not extensively documented, the related phthalazinone scaffold has been a major focus for the development of potent PARP-1 inhibitors. nih.govnih.gov PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations. youtube.com

Research on phthalazinone derivatives has led to the development of highly potent PARP-1 inhibitors. For instance, a series of novel phthalazinone derivatives were designed and synthesized, with some compounds exhibiting IC50 values in the nanomolar range. One notable compound, DLC-1-6 , showed an IC50 of less than 0.2 nM against the PARP-1 enzyme. nih.gov Another study focused on dual PARP-1/HDAC-1 inhibitors based on the phthalazinone structure, with compound DLC-49 displaying an IC50 of 0.53 nM for PARP-1. nih.gov These findings highlight the potential of the phthalazine core structure in designing effective PARP-1 inhibitors. The mechanism of inhibition typically involves the compound binding to the nicotinamide-binding pocket of the PARP-1 catalytic domain, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP-1 on damaged DNA, ultimately leading to cancer cell death. youtube.com

Table 2: PARP-1 Inhibitory Activity of Phthalazinone Derivatives

| Compound | PARP-1 IC50 (nM) |

|---|---|

| DLC-1-6 | <0.2 |

| DLC-49 | 0.53 |

Data from a study on phthalazinone derivatives. nih.gov

Aurora Kinase Inhibition

The phthalazinone scaffold, structurally related to this compound, has also been explored for its potential to inhibit Aurora kinases. These are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, and their overexpression is often associated with cancer.

A study on 2,4-disubstituted phthalazinones identified compounds with potent inhibitory activity against both Aurora A (AurA) and Aurora B (AurB) kinases. nih.gov Compound 12c from this series was found to be a potent pan-Aurora kinase inhibitor with IC50 values of 118 ± 8.1 nM for AurA and 80 ± 4.2 nM for AurB. nih.gov Another series of 4-substituted phthalazinones led to the identification of compound 17b , which exhibited moderate Aurora B inhibitory activity with an IC50 value of 142 nM. nih.gov

Molecular docking studies have suggested that these phthalazinone derivatives bind to the ATP-binding pocket of the Aurora kinases. nih.govnih.gov The phthalazinone core typically forms key hydrogen bond interactions with hinge region residues of the kinase, while substituents at various positions contribute to enhanced potency and selectivity. Inhibition of Aurora kinases by these compounds leads to defects in mitotic spindle formation, cell cycle arrest in the G2/M phase, and ultimately apoptosis in cancer cells. nih.govnih.gov

Table 3: Aurora Kinase Inhibitory Activity of Phthalazinone Derivatives

| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

|---|---|---|

| 12c | 118 ± 8.1 | 80 ± 4.2 |

| 17b | Not Reported | 142 |

Data from studies on phthalazinone derivatives. nih.govnih.gov

Cholinesterase Inhibition (hAChE, BChE)

The potential of benzylamine (B48309) and related structures to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been investigated. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

While direct studies on this compound are limited in this context, research on related structures provides insights. For example, a series of N-benzylpiperidine derivatives have been synthesized and evaluated as cholinesterase inhibitors. researchgate.netkoreascience.kr In one study, a hybrid molecule incorporating a 1-benzylpiperidine (B1218667) moiety, compound 17 , was found to be an effective inhibitor of both AChE and BChE with IC50 values of 1.75 ± 0.30 µM and 5.61 ± 1.25 µM, respectively. researchgate.net Kinetic studies revealed a mixed-type inhibition for AChE and a non-competitive inhibition for BChE. researchgate.net

Furthermore, research on phthalimide (B116566) derivatives, which share some structural similarities with the phthalazine core, has also yielded potent cholinesterase inhibitors. One such compound, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19 ), was identified as a highly potent AChE inhibitor with an IC50 of 1.2 nM and showed significant selectivity for AChE over BChE. The benzyl (B1604629) group in these structures often plays a crucial role in binding to the peripheral anionic site of the enzyme.

Table 4: Cholinesterase Inhibitory Activity of Related Compounds

| Compound | Target Enzyme | IC50 |

|---|---|---|

| Compound 17 (N-benzylpiperidine derivative) | AChE | 1.75 ± 0.30 µM |

| BChE | 5.61 ± 1.25 µM | |

| Compound 19 (phthalimide derivative) | AChE | 1.2 nM |

Data from studies on N-benzylpiperidine and phthalimide derivatives. researchgate.net

Phosphodiesterase 5 (PDE5) Inhibitory Mechanisms

Studies on phthalazine derivatives have demonstrated their potential as PDE inhibitors. For instance, research on 6-methoxy-1,4-disubstituted phthalazine derivatives has explored their conformational properties in relation to PDE IV inhibition. nih.gov The development of N2 and N4-diaminoquinazolines, which are structurally analogous to substituted phthalazines, has also been reported for PDE5 inhibition, with some compounds showing activity in the nanomolar range. nih.gov The mechanism of inhibition involves the competitive binding of the phthalazine derivative to the catalytic site of the PDE enzyme, preventing the hydrolysis of cGMP.

Alpha-Adrenoceptor Antagonism Mechanisms

Phthalazine derivatives have been identified as antagonists of alpha-adrenoceptors, a class of G protein-coupled receptors involved in the regulation of smooth muscle contraction. nih.govnih.gov The antagonism of these receptors, particularly the α1-adrenergic receptors, leads to the relaxation of smooth muscle. This mechanism is the basis for the clinical use of α-blockers in managing conditions such as hypertension and benign prostatic hyperplasia (BPH). nih.gov

The therapeutic action in hypertension stems from the inhibition of vascular resistance in arterioles, which causes vasodilation and a subsequent lowering of blood pressure. nih.gov In the context of BPH, α1-adrenoceptor antagonists relax the smooth muscle of the prostate and bladder neck, alleviating urinary obstruction symptoms. nih.govfrontiersin.org

Research has focused on developing phthalazine derivatives that are selective for the α1a-adrenoceptor subtype, which is predominantly found in the smooth muscle tissue of the urethral lining. google.com This selectivity allows for targeted relief of BPH symptoms with a reduced likelihood of causing hypotension, a common side effect of non-selective α-blockers. nih.govgoogle.com The binding of these phthalazine antagonists to the α1a-receptors blocks the action of endogenous agonists like norepinephrine, leading to muscle relaxation and improved urinary flow. nih.govgoogle.com

Cellular Antiproliferative Mechanisms in Cancer Cell Lines

Phthalazine derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and lung carcinoma (A549). The mechanisms underlying this cytotoxicity are multifaceted, primarily involving the inhibition of key signaling pathways and the induction of programmed cell death.

A major mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.org VEGFR-2 is a crucial tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. By blocking VEGFR-2, phthalazine derivatives can stifle a tumor's blood supply, leading to the starvation and death of cancer cells. nih.govsemanticscholar.org Several studies have synthesized novel phthalazine compounds that show potent, dose-dependent inhibition of VEGFR-2. nih.govrsc.orgrsc.org

Another key mechanism is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Phthalazine derivatives have been shown to trigger apoptosis in cancer cells through various means. For instance, treatment of MDA-MB-231 breast cancer cells with a specific phthalazine derivative led to a significant increase in apoptotic cell death by over 64-fold. nih.govresearchgate.net In HCT-116 colon cancer cells, a dipeptide derivative of phthalazine induced apoptosis 21.7-fold compared to controls. rsc.org This process is often accompanied by cell cycle arrest at specific phases, such as the G1, S, or G2/M phase, which prevents cancer cells from dividing and proliferating. semanticscholar.orgrsc.orgnih.gov For example, some derivatives arrest the HCT-116 cell cycle in the S-phase. rsc.org

The table below summarizes the cytotoxic activity of selected phthalazine derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference |

| Biarylurea Phthalazine (13c) | MCF-7 | VEGFR-2 Inhibition, Apoptosis | 2.5 (VEGFR-2) | nih.govsemanticscholar.org |

| Anilino Phthalazine (12d) | MDA-MB-231 | EGFR Inhibition, Apoptosis | 0.57 | nih.govresearchgate.net |

| Phthalazine Dipeptide (12b) | HCT-116 | VEGFR-2 Inhibition, Apoptosis, S-Phase Arrest | 0.32 | rsc.org |

| Phthalazine Derivative (2g) | HepG2 | VEGFR-2 Inhibition | 0.18 | rsc.org |

| Phthalazine Derivative (4a) | HepG2 | VEGFR-2 Inhibition | 0.09 | rsc.org |

| Phthalazine Derivative (2g) | MCF-7 | VEGFR-2 Inhibition | 0.15 | rsc.org |

| Phthalazine Derivative (4a) | MCF-7 | VEGFR-2 Inhibition | 0.12 | rsc.org |

Mechanisms of Antimicrobial Action (Antibacterial, Antifungal)

Phthalazine and its derivatives have emerged as a promising class of antimicrobial agents with activity against both bacteria and fungi. pharmainfo.inosf.io

Antibacterial Mechanisms: Newly synthesized 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives have shown notable antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Pseudomonas aeruginosa. While the precise mechanisms for phthalazines are still under full investigation, studies on structurally related compounds offer insights. For instance, the antibacterial action of some compounds against Gram-positive bacteria is thought to be dominated by electrostatic interactions with the thick bacterial cell wall. nih.gov In contrast, for Gram-negative bacteria, which have a more permeable outer membrane, the mechanism likely involves the molecule passing into the cell and engaging in hydrophobic and steric interactions with internal targets. nih.gov Some benzyl guanidine (B92328) derivatives, which share structural motifs, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antifungal Mechanisms: Phthalazine derivatives have also demonstrated significant antifungal activity. osf.io Certain 1-methyl-phthalazinium salts are particularly effective against Candida albicans. nih.gov An interesting mechanism observed is the synergistic effect some phthalazinone derivatives have with established antifungal drugs. They have been shown to enhance the activity of fluconazole (B54011) against C. albicans, including resistant clinical isolates, suggesting they may interfere with fungal resistance mechanisms. osf.io The table below highlights the antimicrobial activity of representative phthalazine derivatives.

| Derivative Class | Target Organism | Activity/MIC | Reference |

| 1H-pyrazolo[1,2-b] phthalazine-5,10-diones | B. subtilis, S. aureus, P. aeruginosa | Comparable to streptomycin | |

| 1H-pyrazolo[1,2-b] phthalazine-5,10-diones | C. albicans, A. fumigatus | Comparable to amphotericin B | |

| 1-Methyl-phthalazinium salts | Candida albicans | More active than corresponding ylids | nih.gov |

| Phthalazinones | Candida albicans | Potent enhancers of fluconazole (EC50 as low as 1 nM) | osf.io |

| Phthalazine derivatives | Aspergillus niger | Metabolized to 1-phthalazinone | osf.io |

Other Mechanistic Explorations of Biological Relevance for Phthalazine Derivatives

Phthalazine derivatives have been extensively investigated for their potential as anticonvulsant agents, with a primary mechanism of action identified as non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. pharmainfo.insapub.orgnih.gov The AMPA receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Excessive activation of these receptors is implicated in the generation and spread of seizure activity.

By binding to a site on the AMPA receptor that is different from the glutamate (B1630785) binding site (i.e., non-competitively), these phthalazine compounds can block the ion channel and reduce excitatory neurotransmission, thereby raising the seizure threshold. sapub.orgnih.gov Numerous series of phthalazine-1,4-diones have been specifically designed and synthesized as non-competitive AMPA receptor antagonists. nih.gov These compounds have demonstrated significant anticonvulsant activity in preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock seizure (MES) test, with some derivatives showing potency greater than the standard drug diazepam. sapub.orgnih.gov

While AMPA receptor antagonism is the most cited mechanism, other potential anticonvulsant actions associated with antiepileptic drugs include the modulation of voltage-gated sodium and calcium channels and the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). sapub.org

Certain 1-phthalazinamine (B18529) derivatives have been identified as having promising antithrombotic properties, primarily through the inhibition of platelet aggregation. nih.gov Platelet aggregation is a critical step in the formation of a thrombus, or blood clot.

One identified mechanism of action is the antagonism of the serotonin (B10506) 5-HT2A receptor. nih.gov Serotonin (5-HT) is a known inducer of platelet aggregation. By blocking the 5-HT2A receptor on platelets, specific phthalazinamine derivatives can prevent serotonin from initiating the aggregation cascade. For example, the compound N-(furan-2-yl-methyl)-4-phenyl-1-phthalazinamine was found to be a potent inhibitor of serotonin-induced aggregation, with an IC50 of 2 µM, and this activity was attributed to its 5-HT2A receptor antagonism. nih.gov

Other phthalazinamine derivatives have shown potent inhibition of platelet aggregation induced by collagen. nih.gov The compound N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazin-amine was the most effective in this regard, with an IC50 of 8 µM. nih.gov These findings highlight the potential of phthalazine derivatives to act as antithrombotic agents by interfering with key pathways of platelet activation and aggregation.

The table below details the antithrombotic activity of specific 1-phthalazinamine derivatives.

| Compound | Inducer of Aggregation | Mechanism | IC50 (µM) | Reference |

| N-(furan-2-yl-methyl)-4-phenyl-1-phthalazinamine (8a) | Serotonin (5-HT) | 5-HT2A Receptor Antagonism | 2 | nih.gov |

| N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazin-amine (7c) | Collagen | Platelet Aggregation Inhibition | 8 | nih.gov |

| N-[5-(1H-1,2,4-triazol-1-yl)pentyl]-4-phenyl-1-phthalazinamine (7d) | Laser-induced | Thrombus Formation Inhibition | - | nih.gov |

Glucose Uptake Modulation Mechanisms

Current scientific literature does not provide specific research findings on the mechanisms by which this compound modulates glucose uptake. While various derivatives of phthalazine are being explored for a range of biological activities, including anticancer and antihypertensive effects, detailed studies elucidating the direct role of this compound in glucose transport and metabolism are not presently available.

Research into the broader class of phthalazine derivatives has indicated their potential to influence cellular processes. For instance, some phthalazine compounds have been investigated for their impact on signaling pathways that can be associated with glucose metabolism, such as the vascular endothelial growth factor receptor 2 (VEGFR-2) pathway. However, a direct mechanistic link between this compound and the modulation of glucose uptake has not been established.

Similarly, other nitrogen-containing heterocyclic compounds are being studied for their potential antidiabetic properties. For example, research on 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides has shown that these compounds can augment glucose uptake in myotube cells. nih.gov This highlights that while related chemical structures may possess antidiabetic activities, specific data for this compound is lacking.

Further investigation is required to determine if this compound has any significant effect on glucose uptake and to elucidate the potential underlying mechanisms. Such studies would need to explore its interaction with key proteins involved in glucose transport, such as glucose transporters (GLUTs), and its influence on insulin (B600854) signaling pathways.

Methodological Approaches in Biological Evaluation

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are a cornerstone in drug discovery for identifying and characterizing compounds that can modulate the activity of specific enzyme targets. For phthalazine (B143731) derivatives, these assays are crucial in determining their mechanism of action and potency. Derivatives of N-benzyl-4-phenylphthalazin-1-amine have been specifically investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov

The methodology for a VEGFR-2 inhibition assay typically involves measuring the enzyme's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor compound. The activity can be quantified using techniques such as luminescence-based assays, where the amount of ATP remaining after the kinase reaction is measured; lower ATP levels indicate higher enzyme activity. nih.gov The results are expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Several N-substituted-4-phenylphthalazin-1-amine derivatives have demonstrated potent inhibitory activity against VEGFR-2, with some compounds showing potency comparable to the established inhibitor, Sorafenib. nih.gov

Table 1: VEGFR-2 Inhibition by N-Substituted-4-phenylphthalazin-1-amine Derivatives

| Compound | VEGFR-2 IC50 (µM) |

|---|---|

| 7a | 0.14 ± 0.02 |

| 7b | 0.18 ± 0.02 |

| 8a | 0.35 ± 0.04 |

| 8b | 0.24 ± 0.02 |

| 8c | 0.21 ± 0.03 |

| Sorafenib (Standard) | 0.10 ± 0.02 |

Data sourced from a study on N-substituted-4-phenylphthalazin-1-amine derivatives. nih.gov

Other related phthalazine structures have been evaluated against different enzymes, such as phosphodiesterase type IV (PDE4), using similar in vitro assay principles to identify novel anti-inflammatory agents. nih.gov

Cell-Based Assays for Biological Activity (e.g., Cytotoxicity, Proliferation)

Cell-based assays are critical for evaluating the biological effects of a compound on living cells, providing insights into its potential as a therapeutic agent, particularly in oncology. These assays measure parameters like cell viability, proliferation, and cytotoxicity. For this compound derivatives, cytotoxicity is a key area of investigation. nih.gov

A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov In this colorimetric assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is measured spectrophotometrically. A reduction in the amount of formazan produced indicates a decrease in cell viability, and thus, the cytotoxic effect of the compound. The results are typically reported as an IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Derivatives of this compound have been tested against various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HepG2 (liver), showing significant cytotoxic potential. nih.gov Further cell-based studies can elucidate the mechanism of cell death, such as by analyzing apoptosis and cell cycle arrest, which has been performed for other novel phthalazine derivatives. nih.govrsc.org

Table 2: Cytotoxicity of N-Substituted-4-phenylphthalazin-1-amine Derivative 7a

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 13.67 ± 1.2 |

| HCT-116 (Colon Cancer) | 5.48 ± 0.4 |

| MCF-7 (Breast Cancer) | 7.34 ± 0.6 |

| Sorafenib (Standard) | 9.18 ± 0.6 (HepG2), 5.47 ± 0.3 (HCT-116), 7.26 ± 0.3 (MCF-7) |

Data sourced from a study on N-substituted-4-phenylphthalazin-1-amine derivatives. nih.gov

High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a modern drug discovery approach that utilizes automation and miniaturization to rapidly assess the biological or biochemical activity of a large number of compounds. This methodology allows for the efficient screening of vast chemical libraries to identify "hits"—compounds that exhibit a desired activity against a specific target.

In the context of related heterocyclic structures, HTS has been employed to discover novel therapeutic applications. For instance, an HTS assay was utilized to identify an N-substituted phthalazinone acetamide (B32628) scaffold with the potential to activate glucose uptake. sci-hub.se This demonstrates the utility of HTS in exploring the diverse pharmacological potential of the broader phthalazine class. The process involves testing compounds in multi-well plates, where a biological process (e.g., enzyme activity, protein binding, or a cellular response) is measured by optical or radiographic readouts. While specific HTS data for this compound is not detailed in the available literature, its structural class is considered a viable candidate for such screening campaigns to uncover new biological functions. sci-hub.se

Agar (B569324) Diffusion Methods for Antimicrobial Testing

The agar diffusion method is a widely used and fundamental technique for evaluating the antimicrobial properties of chemical substances. This method assesses a compound's ability to inhibit the growth of bacteria or fungi on a solid agar medium.

The procedure involves uniformly seeding the surface of an agar plate with a specific microorganism. Then, the test compound, often impregnated onto a sterile paper disc or placed within a small cylinder (as in the diffusimetric method with rustless steel cylinders), is applied to the agar surface. nih.gov The plate is incubated under conditions suitable for microbial growth. If the compound possesses antimicrobial activity, it will diffuse into the agar and create a "zone of inhibition"—a clear area around the disc or cylinder where the microorganism cannot grow. The diameter of this zone is measured to quantify the compound's potency against the tested microbe.

While specific antimicrobial data for this compound is not prominently available, numerous studies have confirmed the significant antimicrobial and antifungal activities of various phthalazine derivatives against a range of pathogens, including Gram-positive bacteria and Candida albicans. nih.govresearchgate.net

Table 3: Representative Data Format for Agar Diffusion Assay

| Test Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| Phthalazine Derivative X | Staphylococcus aureus | [Value] |

| Phthalazine Derivative X | Escherichia coli | [Value] |

| Phthalazine Derivative X | Candida albicans | [Value] |

| Standard Antibiotic | Staphylococcus aureus | [Value] |

This table illustrates the typical format for presenting results from an agar diffusion test. Specific values would be determined experimentally.

Future Directions and Research Opportunities

Design and Synthesis of Advanced N-benzyl-4-phenylphthalazin-1-amine Analogues with Enhanced Specificity

The development of new therapeutic agents often hinges on the strategic design and synthesis of analogues with improved potency and selectivity. For the this compound core, future research will likely focus on modifications to enhance its specificity for particular biological targets.

Researchers have previously synthesized and evaluated N-substituted-4-phenylphthalazin-1-amine derivatives as potential anticancer agents. nih.gov These studies have shown that structural modifications can lead to new phthalazine (B143731) derivatives with significant inhibitory activities. nih.gov For instance, a series of N-substituted-4-phenylphthalazin-1-ones were designed and synthesized, demonstrating that the introduction of a methylene (B1212753) bridge at the C4-position could enhance anti-proliferative activity against certain cancer cell lines. nih.gov

Future efforts in this area will likely involve:

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into how different substituents on the benzyl (B1604629) and phenyl rings, as well as modifications to the phthalazine core itself, affect biological activity. This will help in identifying key structural features responsible for target engagement and specificity.

Stereochemical Considerations: For chiral analogues, the synthesis and evaluation of individual enantiomers will be essential, as different stereoisomers can exhibit distinct pharmacological profiles.

A study on 1-amino-4-benzylphthalazines as Smoothened antagonists highlighted the importance of SAR in optimizing this class of compounds for antitumor activity. nih.gov By synthesizing a variety of analogues, researchers were able to identify compounds with high affinity and in vivo efficacy. nih.gov

Exploration of Multi-Targeted Activity for Complex Biological Systems

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the understanding that complex diseases often involve multiple pathological pathways. Consequently, the development of multi-target-directed ligands (MTDLs) has emerged as a promising strategy.

The this compound scaffold holds potential for the development of MTDLs. Its structural features could allow for simultaneous interaction with multiple biological targets implicated in a single disease or in comorbid conditions. For instance, in neurodegenerative diseases like Alzheimer's, targeting both cholinesterases and monoamine oxidases is a recognized therapeutic strategy. nih.gov A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which share some structural similarities with the phthalazine core, have been investigated as multi-target inhibitors of these enzymes. nih.gov

Future research in this domain could explore the potential of this compound derivatives to modulate targets relevant to:

Cancer: Targeting multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis. Phthalazine derivatives have already shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov

Neurodegenerative Diseases: Simultaneously targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov

Inflammatory Diseases: Modulating multiple inflammatory mediators and pathways.

The design of such multi-target agents requires a deep understanding of the structural biology of the intended targets and the ability to rationally design molecules that can effectively interact with each of them.

Application of Advanced Computational Methods in Compound Design and Optimization

In recent years, computational methods have become indispensable tools in drug discovery, accelerating the design and optimization of new drug candidates. For this compound and its analogues, these methods can provide valuable insights and guide synthetic efforts.

Molecular docking studies have already been employed to understand the binding modes of N-substituted-4-phenylphthalazin-1-amine derivatives with their biological targets, such as VEGFR-2. nih.gov These studies help in rationalizing the observed structure-activity relationships and in designing new analogues with improved binding affinities.

Future applications of computational methods could include:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity. This can be used to screen virtual libraries for new compounds with the desired activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-target complex over time to assess the stability of the interaction and to identify key residues involved in binding.

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of the designed compounds. This helps in prioritizing compounds with favorable drug-like properties for synthesis and further testing. jneonatalsurg.com

The use of these computational tools can significantly reduce the time and cost associated with drug discovery by allowing researchers to focus their efforts on the most promising candidates.

Elucidation of Underexplored Biological Mechanisms

While some biological activities of this compound derivatives have been investigated, there may be other, as-yet-undiscovered, mechanisms of action that contribute to their therapeutic potential.

Phthalazines, the core structure of the compound , are known to possess a wide range of pharmacological properties, including anti-inflammatory, antiviral, and antibacterial activities. ontosight.ai The specific biological targets and pathways responsible for these effects in the context of the this compound scaffold are not fully understood.

Future research should aim to:

Identify Novel Biological Targets: Employing techniques such as chemical proteomics and affinity-based protein profiling to identify the direct binding partners of this compound and its analogues within the cell.

Investigate Downstream Signaling Pathways: Once a target is identified, elucidating the downstream signaling cascades that are modulated by the compound's binding.

Explore Phenotypic Effects in Diverse Disease Models: Testing the compounds in a broader range of cellular and animal models of disease to uncover new therapeutic applications.

Q & A

Q. How can contradictory crystallographic and spectroscopic data for this compound be reconciled?

- Discrepancies may arise from polymorphism or solvent inclusion in crystals. Perform variable-temperature XRD to assess thermal stability and compare with solid-state NMR data. For solution-phase conflicts, re-measure NMR in deuterated solvents with controlled humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.